(5-Bromo-4-methylpyridin-3-yl)methanamine
Overview
Description
(5-Bromo-4-methylpyridin-3-yl)methanamine: is a chemical compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-4-methylpyridin-3-yl)methanamine typically involves the bromination of 4-methylpyridine followed by amination. One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under palladium catalysis . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent amination processes. The exact methods can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (5-Bromo-4-methylpyridin-3-yl)methanamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Arylboronic Acids: Reactants in Suzuki–Miyaura coupling.
Bases: Such as potassium carbonate, used to facilitate the reactions.
Major Products:
Pyridine Derivatives: Various substituted pyridines can be synthesized through these reactions.
Scientific Research Applications
Chemistry:
Synthesis of Novel Derivatives:
Biology and Medicine:
Pharmacophores: Pyridine derivatives are often used as pharmacophores in drug design due to their biological activity.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Bromo-4-methylpyridin-3-yl)methanamine in chemical reactions typically involves the formation of intermediates through palladium-catalyzed processes. The molecular targets and pathways can vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
(5-Bromo-4-methylpyridin-3-amine): Similar structure but lacks the methanamine group.
(5-Bromo-3-methylpyridin-2-yl)methanamine: Similar but with different substitution pattern.
Uniqueness:
Functional Group:
Properties
IUPAC Name |
(5-bromo-4-methylpyridin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-6(2-9)3-10-4-7(5)8/h3-4H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRSJDBBLGQHLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283190 | |
Record name | 5-Bromo-4-methyl-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211534-09-6 | |
Record name | 5-Bromo-4-methyl-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211534-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-methyl-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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